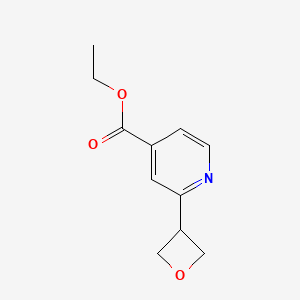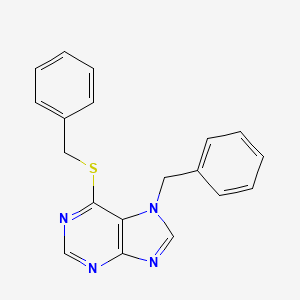
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine is a chemical compound with the molecular formula C26H30Cl2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Vorbereitungsmethoden
The synthesis of 4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine typically involves the selective displacement of chloride atoms at specific positions on the pyrimidine ring. One common synthetic route includes the reaction of 4,6-dichloropyrimidine with 4-pentylphenyl derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-2,5-di(4-pentylphenyl)pyrimidine can be compared with other pyrimidine derivatives, such as 4,6-dichloropyrimidine and 2,4,6-trichloropyrimidine. While these compounds share a similar core structure, the presence of different substituents at various positions on the pyrimidine ring imparts unique chemical and biological properties .
4,6-Dichloropyrimidine: This compound is a simpler derivative with only chlorine atoms at positions 4 and 6.
2,4,6-Trichloropyrimidine: This compound has an additional chlorine atom at position 2, making it more reactive in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct electronic and steric properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C26H30Cl2N2 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
4,6-dichloro-2,5-bis(4-pentylphenyl)pyrimidine |
InChI |
InChI=1S/C26H30Cl2N2/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(27)29-26(30-25(23)28)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 |
InChI-Schlüssel |
NJPAPBSZJWMXCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=CC=C(C=C3)CCCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetamide, N-[3-[(3-nitrophenyl)methoxy]phenyl]-](/img/structure/B13999358.png)
![3-[(4-chlorophenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B13999360.png)
![3,3'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(6-methoxyphenol)](/img/structure/B13999361.png)
![1-(2,4-dichlorophenyl)-N-[4-[(2,4-dichlorophenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B13999375.png)

![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)


